2-Chloro-4-(2,5-dimethylphenyl)-1-butene
Overview
Description
2-Chloro-4-(2,5-dimethylphenyl)-1-butene is an organic compound characterized by a chloro-substituted butene chain attached to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dimethylphenyl)-1-butene typically involves the reaction of 2,5-dimethylphenyl magnesium bromide with 2-chloro-1-butene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,5-dimethylphenyl)-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated butyl derivatives.
Scientific Research Applications
2-Chloro-4-(2,5-dimethylphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving halogenated compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-dimethylphenyl)-1-butene involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the double bond or the chloro group undergoes transformation, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(2,5-dimethylphenyl)-1-butene: Unique due to its specific substitution pattern and potential reactivity.
2-Chloro-4-(2,4-dimethylphenyl)-1-butene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Chloro-4-(3,5-dimethylphenyl)-1-butene:
Uniqueness
This compound stands out due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
2-Chloro-4-(2,5-dimethylphenyl)-1-butene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including data tables and research findings, to offer a comprehensive understanding of this compound's effects.
The chemical structure of this compound suggests that it may interact with various biological targets due to its unique functional groups. The presence of the chloro group and the dimethylphenyl moiety may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that structurally related compounds can inhibit the growth of various bacteria and fungi. A bioassay using Saccharomyces cerevisiae demonstrated that derivatives of similar compounds were either lethal or inhibited growth effectively .
Compound | Activity Type | MIC (μM) | Reference |
---|---|---|---|
This compound | Antifungal | < 25 | |
Related Compound A | Antibacterial | 10 | |
Related Compound B | Antifungal | 12.5 |
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, analogues have been tested against various cancer types, showing promising results in inhibiting cell proliferation and inducing cell death at micromolar concentrations .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets such as enzymes or receptors. For instance, the inhibition of Hsp90 (Heat Shock Protein 90) has been observed in related compounds, leading to disrupted protein folding and function in cancer cells . This suggests a potential pathway through which this compound could exert its anticancer effects.
Case Studies
Several case studies have investigated the biological activity of chlorinated compounds similar to this compound:
- Study on Fungal Inhibition : A study found that chlorinated analogues exhibited significant antifungal activity against Candida albicans with MIC values ranging from 10 to 25 μM. The presence of the chloro group was essential for maintaining this activity .
- Cancer Cell Line Study : In a comparative study involving various cancer cell lines (e.g., breast and colon cancer), certain analogues demonstrated IC50 values below 15 μM, indicating strong potential for therapeutic use .
Properties
IUPAC Name |
2-(3-chlorobut-3-enyl)-1,4-dimethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-5,8H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFVSWFHUVUWMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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